(RS)-CPP

Description

Mechanistic Insights into NMDA Receptor Subtype Selectivity and Antagonism

Structural Determinants of Subunit-Specific Binding

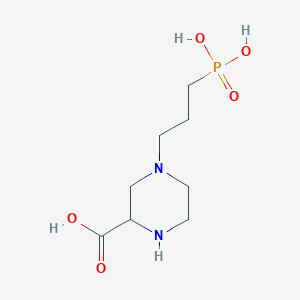

CPP belongs to the class of phosphonoalkyl piperazine dicarboxylic acids, characterized by a piperazine ring substituted with a phosphonopropyl group and a carboxylic acid moiety. The (R)-enantiomer exhibits a 50–80-fold greater affinity for NMDA receptors than the (S)-form, attributable to stereoselective interactions with the glutamate-binding pocket. Crystal structure modeling reveals that the phosphonopropyl chain anchors the molecule to residues in the NR2 subunit, while the piperazine ring engages in hydrogen bonding with NR1 subunit residues.

Table 1: NMDA Receptor Subtype Affinity of (R)-CPP

| Receptor Subtype | Ki (μM) | Selectivity Ratio (vs. NR2A) |

|---|---|---|

| NR1/NR2A | 0.041 | 1.0 |

| NR1/NR2B | 0.27 | 6.6 |

| NR1/NR2C | 0.63 | 15.4 |

| NR1/NR2D | 1.99 | 48.5 |

Pharmacological Differentiation from Other Antagonists

Unlike non-competitive antagonists (e.g., dizocilpine), CPP competes with glutamate at the agonist-binding site, making it a valuable probe for isolating NMDA receptor-dependent signaling. Its selectivity for NR2A-containing receptors distinguishes it from analogs like PPDA, which prefer NR2C/D subtypes. Electrophysiological studies in hippocampal slices demonstrate that 10 μM (R)-CPP selectively inhibits the fast-decaying NMDA receptor-mediated synaptic currents associated with NR2A activation, sparing slower NR2B/C/D-mediated components.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVGUPIVTLGRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905774 | |

| Record name | 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100828-16-8, 9075-64-3 | |

| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100828-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100828168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxypeptidase P from Penicillium jan-thinellum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Y1I8ZD4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

The primary target of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid, also known as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid or 3-2-CPP, is the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.

Mode of Action

3-2-CPP acts as an antagonist at the NMDA receptor. This means it binds to the receptor and blocks its activity. The selective N-4 alkylation of piperazine-2-carboxylic acid esters is involved in this process.

Biochemical Pathways

The action of 3-2-CPP on the NMDA receptor affects the glutamatergic signaling pathway . By blocking the activity of the NMDA receptor, 3-2-CPP can modulate the flow of ions through the cell membrane and influence neuronal excitability.

Result of Action

By acting as an NMDA receptor antagonist, 3-2-CPP can influence neuronal excitability and synaptic plasticity . This can have various effects at the molecular and cellular level, potentially influencing processes such as learning and memory.

Activité Biologique

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid (also known as 4-PPP) is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a phosphonopropyl group, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic use.

Chemical Structure and Properties

The chemical structure of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2O4P |

| Molecular Weight | 224.19 g/mol |

| IUPAC Name | 4-(3-phosphonopropyl)piperazine-2-carboxylic acid |

The biological activity of 4-PPP is believed to stem from its ability to interact with various receptors and enzymes within the body. The phosphonate group may enhance binding affinity and specificity towards specific biological targets, potentially influencing signaling pathways relevant to various physiological processes.

Antimicrobial Activity

Research has indicated that piperazine derivatives, including 4-PPP, exhibit antimicrobial properties. A study evaluating various piperazine derivatives found that modifications to the piperazine ring can significantly impact their antibacterial efficacy. For instance, compounds similar to 4-PPP demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Properties

Preliminary studies have suggested that 4-PPP may possess anticancer properties. The structural modifications in piperazines often correlate with enhanced cytotoxicity against cancer cell lines. In vitro assays have shown that certain piperazine derivatives can induce apoptosis in cancer cells, potentially through the modulation of cell cycle regulators and apoptotic pathways .

Neuropharmacological Effects

Piperazine compounds are known for their neuropharmacological effects, particularly as anxiolytics and antidepressants. Studies have indicated that derivatives like 4-PPP could interact with neurotransmitter systems, including serotonin and dopamine pathways, which are critical in mood regulation and anxiety disorders .

Case Studies

- Antimicrobial Evaluation : A study synthesized several piperazine derivatives, including 4-PPP, which were evaluated for their antimicrobial activity using the agar diffusion method. The results showed significant inhibition zones against tested bacterial strains, indicating the potential of these compounds as antimicrobial agents .

- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on various cancer cell lines, 4-PPP was found to inhibit cell proliferation effectively. The compound exhibited IC50 values comparable to known chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

- Neuropharmacological Screening : In behavioral studies involving animal models, compounds similar to 4-PPP were tested for anxiolytic effects using the elevated plus maze test. Results indicated a significant reduction in anxiety-like behavior, supporting the hypothesis that piperazine derivatives can modulate anxiety pathways .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₈H₁₇N₂O₅P

- Molecular Weight : Approximately 252.21 g/mol

- Structure : The compound features a piperazine ring and a phosphonopropyl group, contributing to its unique biological activity.

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid primarily functions as a selective antagonist of NMDA receptors, particularly influencing the NR2B subunit. This selectivity differentiates it from broader NMDA antagonists, potentially leading to enhanced therapeutic efficacy with fewer side effects.

Key Activities:

- NMDA Receptor Antagonism : Selectively inhibits certain NMDA receptor subtypes, which is crucial for modulating synaptic plasticity and neurotransmission.

- Neuroprotective Effects : Research indicates that CPP can protect against neurotoxicity induced by glutamate, making it a candidate for treating neurodegenerative conditions.

Neuropharmacology

Research has highlighted several applications of CPP in neuropharmacology:

- Treatment of Neurological Disorders : Due to its NMDA receptor antagonism, CPP has potential applications in treating conditions such as Alzheimer's disease, schizophrenia, and epilepsy.

- Behavioral Studies : CPP is often used in animal models to study cognitive functions and the effects of NMDA receptor modulation on behavior.

Comparative Analysis with Other Compounds

The following table compares 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid with other NMDA receptor antagonists:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | NMDA receptor antagonist | Selective inhibition of NR2B subunit |

| (S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | NMDA receptor antagonist | Different selectivity profile |

| 2-Amino-5-phosphonovaleric acid | NMDA receptor antagonist | Broad-spectrum NMDA antagonism |

| Memantine | NMDA receptor antagonist | Non-competitive antagonist with broader use |

Case Studies

- Neuroprotection Against Excitotoxicity : A study demonstrated that CPP effectively reduced neuronal death in models of excitotoxicity induced by excessive glutamate levels, suggesting its potential for therapeutic use in conditions like stroke and traumatic brain injury.

- Cognitive Enhancement : In behavioral experiments, administration of CPP improved memory retention in rodent models, indicating its utility in cognitive enhancement therapies.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

(E)-4-(3-Phosphonoprop-2-enyl)piperazine-2-carboxylic Acid (CPP-ene)

CPP-ene, an unsaturated analog of CPP, shares a similar mechanism of action but exhibits enhanced potency due to its rigid, planar structure. Both compounds are synthesized as racemic mixtures, with (R)-enantiomers showing superior NMDA receptor antagonism. Key differences include:

- Affinity : (R)-CPP-ene displays higher affinity for recombinant NMDA receptors (NR2A: IC₅₀ = 0.02 µM) compared to (R)-CPP (NR2A: IC₅₀ = 0.04 µM) .

- Subunit Selectivity : CPP-ene shows a 20-fold preference for NR2A over NR2D, whereas CPP exhibits a 50-fold selectivity .

2-Amino-5-phosphonovaleric Acid (AP5)

AP5, another competitive NMDA antagonist, is a racemic mixture with the D-isomer (D-AP5) being pharmacologically active. Unlike CPP, AP5 lacks a piperazine ring, resulting in:

- Lower Potency : D-AP5 has an IC₅₀ of 1.2 µM at NR2A receptors, compared to 0.04 µM for (R)-CPP .

- Reduced Subunit Selectivity : AP5 shows minimal discrimination between NR2A and NR2B subunits, unlike CPP’s marked NR2A preference .

Comparison with Other Competitive Antagonists

(2S,3R)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic Acid (PPDA)

PPDA, a rigid biphenyl derivative, exhibits enhanced affinity for cerebellar NMDA receptors (NR2A/NR2C):

- Affinity : PPDA’s cerebellar affinity (Kᵢ = 0.9 µM) is 78-fold higher than its forebrain affinity, contrasting with CPP’s uniform potency across regions .

- Subunit Preference : PPDA selectively targets NR2C/D subunits, whereas CPP favors NR2A .

(2R,4S)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic Acid (PPPA)

PPPA is a selective NR2A antagonist with a piperidine core instead of CPP’s piperazine:

- Selectivity : PPPA’s NR2A affinity (Kᵢ = 0.5 µM) is 28-fold higher than for NR2B, aligning with CPP’s NR2A preference but differing in chemical scaffold .

Subunit Selectivity and Receptor Pharmacology

NMDA receptor subtypes are defined by NR2 subunits (NR2A-D), which modulate antagonist affinity:

CPP’s high NR2A selectivity is attributed to its interaction with glutamate-binding residues unique to this subunit .

Mechanism Comparison: Competitive vs. Non-Competitive Antagonists

CPP’s competitive mechanism allows precise modulation of glutamate signaling, whereas memantine’s low-affinity channel block is suited for chronic use .

Data Tables

Table 1: Structural and Pharmacological Profiles

| Compound | Structure | Mechanism | IC₅₀ (NR2A) | Key Feature |

|---|---|---|---|---|

| CPP | Piperazine + phosphono | Competitive | 0.04 µM | High NR2A selectivity |

| CPP-ene | Unsaturated side chain | Competitive | 0.02 µM | Enhanced rigidity |

| PPDA | Biphenyl + carbonyl | Competitive | 1.6 µM | NR2C/D preference |

| Memantine | Adamantane derivative | Non-competitive | 1.0 µM | Voltage-dependent block |

Table 2: In Vivo Efficacy

| Compound | Model (Species) | Effect | Dose (Route) |

|---|---|---|---|

| CPP | Hypoxic neurons (rat) | Blocks Ca²⁺ accumulation | 10 µM (in vitro) |

| D-CPPene | Seizure (baboon) | Reduces photic-induced seizures | 1 mg/kg (oral) |

| PPDA | Pain (rat) | Attenuates nociception | 10 µg (intrathecal) |

Q & A

Q. What is the pharmacological role of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid (CPP) in NMDA receptor studies?

CPP is a competitive NMDA receptor antagonist that selectively blocks glutamate binding, making it critical for isolating NMDA-mediated synaptic currents. In electrophysiological experiments, CPP (20–40 µM) is commonly co-applied with AMPA/kainate receptor antagonists (e.g., DNQX) to isolate NMDA receptor activity. For example, CPP at 20 µM effectively suppresses NMDA-dependent LTP (long-term potentiation) in hippocampal slices, enabling studies of synaptic plasticity mechanisms .

Q. How do enantiomers of CPP differ in NMDA receptor antagonism?

The (R)- and (S)-enantiomers of CPP exhibit distinct binding affinities. (R)-CPP shows higher potency at NR2A- and NR2B-containing NMDA receptors, while (S)-CPP has reduced activity. Enantiomeric purity is crucial for reproducibility; synthetic protocols using chiral resolution (e.g., diastereomeric salt formation) ensure >99% enantiomeric excess. Aebischer et al. (1989) demonstrated that (R)-CPP has a 50-fold higher affinity for NR2A over NR2D subunits, highlighting subunit-specific selectivity .

Advanced Research Questions

Q. How can conflicting data on CPP’s receptor affinity across studies be resolved?

Discrepancies in reported affinity values (e.g., NR2A vs. NR2C) often arise from differences in receptor subunit composition, expression systems (e.g., Xenopus oocytes vs. mammalian cells), and assay conditions (e.g., glycine concentration). For example, CPP’s IC₅₀ at NR2A ranges from 0.5–1.6 µM in recombinant systems but varies in native tissue due to heteromeric receptor assemblies. Standardizing glycine saturation (1–10 µM) and using subunit-specific antagonists (e.g., PPDA for NR2C) can improve data consistency .

Q. What experimental designs are optimal for assessing CPP’s impact on synaptic plasticity?

To study CPP’s role in LTP/LTD (long-term depression), use acute brain slices (e.g., hippocampal CA1) with field potential recordings. Apply CPP (20 µM) in ACSF containing SR95531 (GABAA antagonist) and DNQX (AMPA antagonist) to isolate NMDA currents. Pre-incubate slices for 15–20 minutes to ensure receptor blockade. Post-tetanic potentiation (PTP) should be monitored to confirm NMDA-specific effects, as CPP abolishes LTP but not PTP .

Q. How does CPP compare to other NMDA antagonists (e.g., AP5, CPP-ene) in subunit selectivity?

CPP exhibits broader subunit selectivity compared to AP5 (NR2A-preferring) but lower selectivity than CPP-ene (NR2A/NR2B). For instance, (R)-CPP has a 10-fold higher affinity for NR2A (IC₅₀ = 0.9 µM) over NR2B (IC₅₀ = 9 µM), while CPP-ene shows 3-fold selectivity for NR2A. Use CPP for pan-NMDA receptor blockade and CPP-ene for NR2A/NR2B-focused studies. Subunit-specific antagonists (e.g., Ro 25-6981 for NR2B) can further refine experimental outcomes .

Methodological Considerations

Q. What are key controls for CPP-based neurotoxicity studies?

Include (1) vehicle controls (0.1% DMSO) to rule out solvent effects, (2) co-application of glycine (10 µM) to prevent receptor desensitization, and (3) rescue experiments with NMDA agonists (e.g., 50 µM NMDA) to confirm antagonist specificity. Quantify cell death via propidium iodide uptake or LDH release, ensuring CPP’s neuroprotective effects are NMDA-dependent .

Q. How to validate CPP’s purity and stability in long-term experiments?

Use HPLC with UV detection (λ = 210 nm) and a C18 column to assess purity (>98%). Stability tests in ACSF (pH 7.4, 37°C) over 4–6 hours show <5% degradation. For prolonged storage, lyophilize CPP in aliquots at -80°C, avoiding freeze-thaw cycles. LC-MS can detect phosphonate hydrolysis products, which may confound results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.